barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate
Description
The compound barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate is a barium salt of a pyrazole-based azo dye. Its sodium analogue, sodium 5-oxo-1-(4-sulfonatophenyl)-4-((4-sulfonatophenyl)diazenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate, is commercially known as Tartrazine (FD&C Yellow 5), a widely used food colorant . Key structural features include:
- A pyrazole core substituted with two sulfonatophenyl groups.
- A diazenyl (-N=N-) linker contributing to its chromophoric properties.
- A carboxylate group at position 3 and a barium counterion.
The sulfonate groups enhance water solubility, while the azo group enables strong light absorption in the visible spectrum, making it suitable for dye applications. Safety protocols for handling emphasize thermal stability risks, requiring avoidance of heat sources .
Properties
CAS No. |
84681-80-1 |
|---|---|
Molecular Formula |
C32H18Ba3N8O18S4 |
Molecular Weight |
1342.8 g/mol |
IUPAC Name |
barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/2C16H12N4O9S2.3Ba/c2*21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h2*1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;;3*+2/p-6 |
InChI Key |
TUFPOGFXQKGSJV-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2].[Ba+2] |
Related CAS |
1934-21-0 (Parent) |
Origin of Product |
United States |
Biological Activity
Barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate, a complex pyrazole derivative, has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C16H9N4Na3O9S2. Its structure consists of a pyrazole core with sulfonate groups and diazenyl substituents, which contribute to its solubility and biological interactions. The presence of barium ions enhances its stability and bioactivity.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase and reducing cell motility and migration.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | K562 | 7.30 | Tubulin polymerization inhibition |
| Compound 6 | A549 | 0.06–0.25 | Colchicine binding inhibition |
| Compound 15 | MCF7 | 0.042 | Microtubule disruption |
These findings suggest that this compound could act as a potent tubulin polymerization inhibitor, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, pyrazole derivatives have also shown antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Interaction : The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is critical for cell division.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Apoptosis Induction : Some studies suggest that pyrazole derivatives can trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity in normal cells compared to cancer cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Triazole-Thiones with Sulfonyl Substituents
Example : 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione ().
- Structural Differences :
- Core: Triazole-thione vs. pyrazole-carboxylate.
- Substituents: Phenylsulfonyl and difluorophenyl vs. sulfonatophenyl and diazenyl.
- Properties :
- Applications : Likely explored for biological activity (e.g., antimicrobial), contrasting with the target compound’s industrial dye use.
Pyrazole Derivatives with Sulfonamide and Halogen Substituents
Examples :
- 4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16, ).
- 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound 5, ).
- Structural Differences :
- Core: Pyrazole fused with indole vs. simple pyrazole.
- Substituents: Bromophenyl, sulfonamide, or carbothioamide vs. sulfonatophenyl and diazenyl.
- Properties :
- Applications : These compounds are likely pharmaceutical candidates, as sulfonamides are common in drug design.
Azo Dyes with Sulfonate Groups
Example : Tartrazine (Sodium salt of the target compound, ).
- Structural Similarities : Identical core and substituents except for the counterion (Na⁺ vs. Ba²⁺).
- Properties :
- Applications : Widely used in food, cosmetics, and textiles, whereas barium salts might find niche industrial uses.
Data Table: Key Properties of Target Compound and Analogues
Q & A
Q. What are the recommended synthetic routes for preparing barium(2+) complexes with azo-linked pyrazole carboxylate ligands?
Methodological Answer: The synthesis typically involves two key steps:
Azo Coupling : React diazonium salts (derived from 4-sulfonatophenylamine) with phenolic or pyrazole derivatives under controlled pH (4–6) and low temperature (0–5°C) to form the azo linkage. This step requires strict exclusion of light to prevent decomposition .
Pyrazole Cyclization : Use hydrazine derivatives and β-keto esters in ethanol/water mixtures, catalyzed by acetic acid, to form the pyrazole ring. Barium ions are introduced via metathesis reactions with sodium salts of the carboxylate-sulfonate ligand in aqueous solution .
Key Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/methanol 8:2) and purify via recrystallization from ethanol-water mixtures.
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the coordination geometry of barium(2+) and confirm the azo-pyrazole-carboxylate framework. Anisotropic displacement parameters can clarify thermal motion in the crystal lattice .
- Spectroscopy :
- UV-Vis : Detect π→π* transitions in the azo group (λmax ~400–450 nm) .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?
Methodological Answer: Adopt a tiered experimental design inspired by long-term environmental projects like INCHEMBIOL :
- Phase 1 (Lab) :
- Phase 2 (Microcosm) :
- Study biodegradation in sediment-water systems (OECD 308 guidelines). Monitor metabolites via LC-MS/MS.
- Phase 3 (Field) :
Q. What strategies resolve contradictions in spectroscopic data when analyzing tautomeric forms of the pyrazole-carboxylate core?
Methodological Answer: Contradictions often arise from keto-enol tautomerism. Use:
- Variable-Temperature NMR (VT-NMR) : Observe dynamic proton exchange in DMSO-d₆ between 25–80°C. Slow exchange at lower temperatures resolves tautomeric peaks .
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes for keto vs. enol forms (B3LYP/6-31G* level) .
- X-ray Photoelectron Spectroscopy (XPS) : Differentiate C=O and C–O bonding environments in solid-state samples .
Q. How can researchers evaluate the compound’s interactions with biological macromolecules (e.g., proteins)?
Methodological Answer:
- Fluorescence Quenching Assays :
- Molecular Docking (AutoDock Vina) : Model interactions using the crystal structure of BSA (PDB: 4F5S). Prioritize sulfonate and carboxylate groups as binding sites .
- Circular Dichroism (CD) : Monitor conformational changes in BSA’s α-helix content upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
